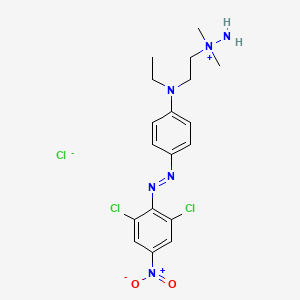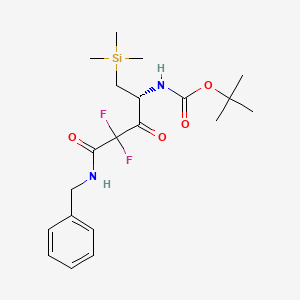
2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid is a complex organic compound that features both acetylamino and malonic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the 4-chlorophenyl intermediate: This could involve the chlorination of a phenyl ring.
Addition of the oxopropyl group: This step might involve a Friedel-Crafts acylation reaction.
Incorporation of the acetylamino group: This could be achieved through an acetylation reaction.
Formation of the malonic acid derivative: This might involve the reaction of the intermediate with malonic acid under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the acetylamino group to a nitro group.
Reduction: This could involve the reduction of the oxopropyl group to a hydroxyl group.
Substitution: This might involve the substitution of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxyl derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(Acetylamino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Acetylamino)-2-(3-phenyl-3-oxopropyl)malonic acid: Lacks the chlorine atom, which might affect its reactivity and applications.
2-(Amino)-2-(3-(4-chlorophenyl)-3-oxopropyl)malonic acid: Lacks the acetyl group, which could influence its chemical properties and biological activity.
Eigenschaften
CAS-Nummer |
5887-72-9 |
|---|---|
Molekularformel |
C14H14ClNO6 |
Molekulargewicht |
327.71 g/mol |
IUPAC-Name |
2-acetamido-2-[3-(4-chlorophenyl)-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C14H14ClNO6/c1-8(17)16-14(12(19)20,13(21)22)7-6-11(18)9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,17)(H,19,20)(H,21,22) |
InChI-Schlüssel |
ZAUMEIGSSPFLCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CCC(=O)C1=CC=C(C=C1)Cl)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



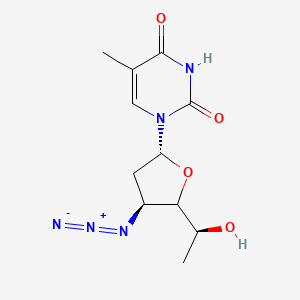

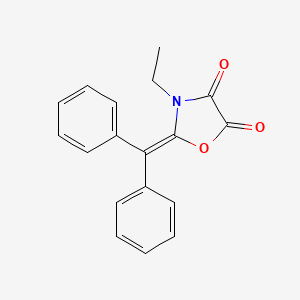

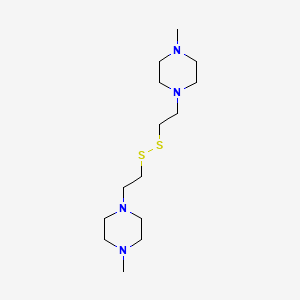
![5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole](/img/structure/B12805106.png)
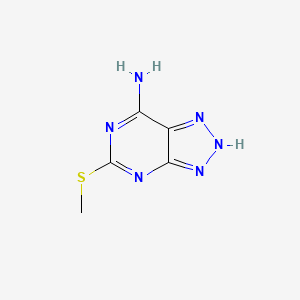
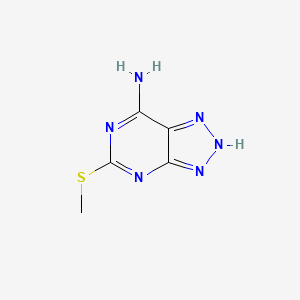

![Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate](/img/structure/B12805128.png)

